molecular formula C17H16O4 B4794798 4-methoxyphenyl 4-(allyloxy)benzoate CAS No. 73376-32-6

4-methoxyphenyl 4-(allyloxy)benzoate

Cat. No. B4794798
CAS RN: 73376-32-6
M. Wt: 284.31 g/mol
InChI Key: IDLVYJTWGAJKDO-UHFFFAOYSA-N
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Description

4-methoxyphenyl 4-(allyloxy)benzoate, also known as MAPB, is a chemical compound that belongs to the class of benzodioxole derivatives. It is a psychoactive substance that has gained popularity in recent years due to its potential use in scientific research. MAPB is a derivative of the well-known drug MDA and has been studied for its effects on the central nervous system.

Scientific Research Applications

Liquid Crystalline Properties

Research has shown that compounds related to 4-methoxyphenyl 4-(allyloxy)benzoate exhibit interesting liquid crystalline properties. For example, studies on polysiloxane polymers with similar structural units demonstrate a range of transition temperatures and mesophase textures, highlighting their potential in material science applications (Chang-Chien & Lee, 1996). Another study on fluorinated monomers containing an ester function in the spacer showcases the thermotropic polymorphism and high smectogen properties of these compounds, further indicating their utility in the development of advanced materials (Bracon et al., 2000).

Chromatographic Applications

In chromatography, certain compounds structurally related to 4-methoxyphenyl 4-(allyloxy)benzoate are used as liquid crystal stationary phases. A study on [4-(allyloxy)benzoyl]-4-methoxyphenyl (ABMP) demonstrates its application in high-performance liquid chromatography (HPLC), offering insights into its potential for separating complex mixtures (Pesek et al., 1991).

Photophysical Properties

A compound with a similar structure, namely methyl 2-hydroxy-4-(5-methoxythiophen-2-yl)benzoate, was synthesized and its photophysical properties were studied. This research reveals unique luminescence properties dependent on the substituted group, suggesting applications in optoelectronics and sensor technologies (Kim et al., 2021).

Nonlinear Optical Properties

The nonlinear optical (NLO) properties of ethyl 4-[(E)-(2-hydroxy-4-methoxyphenyl)methyleneamino]benzoate and its derivatives, which are structurally similar to 4-methoxyphenyl 4-(allyloxy)benzoate, have been investigated. These studies indicate that these compounds are promising candidates for NLO materials, with potential applications in optical devices and telecommunications (Kiven et al., 2023).

properties

IUPAC Name

(4-methoxyphenyl) 4-prop-2-enoxybenzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O4/c1-3-12-20-15-6-4-13(5-7-15)17(18)21-16-10-8-14(19-2)9-11-16/h3-11H,1,12H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDLVYJTWGAJKDO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)OCC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90366905
Record name Benzoic acid, 4-(2-propenyloxy)-, 4-methoxyphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Benzoic acid, 4-(2-propenyloxy)-, 4-methoxyphenyl ester

CAS RN

73376-32-6
Record name Benzoic acid, 4-(2-propenyloxy)-, 4-methoxyphenyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90366905
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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